N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide
Description
N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring fused thiophene and furan moieties. Its structure includes a thiophene-3-carboxamide group linked via a methylene bridge to a 5-(furan-2-carbonyl)thiophen-2-yl substituent.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c17-14(12-2-1-6-19-12)13-4-3-11(21-13)8-16-15(18)10-5-7-20-9-10/h1-7,9H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZBYZYYEDIDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a thiophene-based analog. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Thiophene derivatives, in general, are known to have diverse pharmacokinetic properties depending on their specific chemical structures.
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown significant inhibitory activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The compound’s interaction with these enzymes is believed to contribute to its medicinal properties.
Cellular Effects
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide influences cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit the activity of BChE enzyme more effectively than the standard galantamine.
Temporal Effects in Laboratory Settings
Current research has focused on its immediate biochemical interactions and effects.
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and cellular responses to hypoxia. This article explores the compound's structural features, synthesis, biological activities, and relevant research findings.
Structural Features
The molecular structure of this compound is characterized by the following:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Rings : Two thiophene rings which contribute to the compound's electronic properties.
- Carboxamide Group : Enhances solubility and potential interactions with biological targets.
The molecular formula is , with a molecular weight of 333.5 g/mol .
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Thiophene Derivatives : Starting from thiophene and furan precursors.
- Coupling Reactions : Utilizing coupling agents to link the furan and thiophene components.
- Amidation : Introducing the carboxamide functionality through reaction with appropriate amines.
Inhibition of Hypoxia-Inducible Factors
One of the most significant biological activities attributed to this compound is its potential as an inhibitor of factor inhibiting hypoxia-inducible factor (FIH-1). This inhibition can lead to increased levels of hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen conditions, often encountered in tumor microenvironments. The stabilization of HIFs is associated with enhanced survival of cancer cells under hypoxic conditions, making this compound a candidate for further investigation in cancer treatment .
Cytotoxicity Studies
Research has indicated that compounds structurally similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values indicating moderate cytotoxicity, suggesting potential therapeutic applications .
| Compound Name | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound 7f | 93.1 | Moderate |
| Compound 7b | 187.81 | Weak |
| Compound 7c | 202.08 | Weak |
Case Studies
In a study examining the effects of various furan and thiophene derivatives on HIF activity, it was observed that certain compounds could significantly enhance HIF response element (HRE) promoter activity in SK-N-BE(2)c cells. This suggests that this compound may activate protective cellular mechanisms during hypoxic conditions .
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structural Features: Dihedral angles between the benzene and thiophene rings: 13.53° and 8.50° for two independent molecules in the asymmetric unit. Similar to its furan analog (N-(2-nitrophenyl)furan-2-carboxamide), which has a dihedral angle of 9.71° between aromatic rings. Non-classical hydrogen bonding (C–H⋯O/S interactions) stabilizes crystal packing, contrasting with classical hydrogen bonds in simpler carboxamides.
- Key Differences: Thiophene derivatives exhibit shorter C–S bond lengths (~1.71–1.73 Å) compared to furan C–O bonds (~1.36 Å), influencing electronic delocalization.
Thiophene Fentanyl Derivatives ()
- Structural Features :
- Thiophene rings substituted with opioid receptor-targeting groups (e.g., Thiophene fentanyl hydrochloride).
- Molecular formula: C₂₄H₂₆N₂OS·HCl.
- Key Differences :
Hydrazide and Acyl Azide Derivatives ()
- Synthesis: Derivatives like 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) are synthesized via hydrazinolysis of esters or azide formation.
- Reactivity :
Antimicrobial Thiadiazolyl Derivatives ()
- Synthesis :
- N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (52) is synthesized via multi-step coupling reactions.
- Reactivity :
Anticancer Thiazolyl-thiophene Carboxamides ()
- Activity :
- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) shows significant cytotoxic and cytostatic effects.
- Structure–Activity Relationship (SAR) :
Antibacterial Quinolone Derivatives ()
- Activity: N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives exhibit broad-spectrum antibacterial activity.
- SAR: Thiophene-linked quinolones benefit from enhanced membrane penetration.
Data Tables
Table 1: Structural Parameters of Selected Thiophene Carboxamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
